

Application Notes and Protocols for the Analytical Identification of 3'-O-Methyltaxifolin

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Compound of Interest

Compound Name: 3'-O-Methyltaxifolin

Cat. No.: B7819635

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Introduction

3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin, has garnered significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable analytical methods are paramount for its identification, quantification, and characterization in various matrices, including plant extracts, biological fluids, and finished products. These application notes provide detailed protocols and data for the identification and quantification of **3'-O-Methyltaxifolin** using modern analytical techniques.

Core Analytical Techniques

The primary methods for the analysis of **3'-O-Methyltaxifolin** include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of flavonoids like **3'-O-Methyltaxifolin**.^[1] The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Experimental Protocol: RP-HPLC-UV for Flavonoid Profiling

This protocol is a general guideline and can be optimized for specific matrices.

1. Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[2]
- Gradient Program:
 - 0-5 min: 20% B
 - 5-25 min: 20-21% B
 - 25-45 min: 21-50% B[2]
- Flow Rate: 0.6 mL/min.[2]
- Column Temperature: 25 °C.
- Detection Wavelength: 290 nm for taxifolin derivatives or scanning from 200-400 nm with a DAD.
- Injection Volume: 10 µL.

3. Sample Preparation:

- Plant Material: Extract finely ground plant material with a suitable solvent such as methanol or ethanol. The extract can be filtered through a 0.45 µm syringe filter before injection.

- Liquid Samples (e.g., plasma): Perform a liquid-liquid or solid-phase extraction to remove interfering substances. An ethyl acetate extraction has been shown to be effective for **3'-O-Methyltaxifolin** in plasma.

4. Data Analysis:

- Identification is achieved by comparing the retention time and UV spectrum of the peak of interest with that of a certified reference standard of **3'-O-Methyltaxifolin**.
- Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it the gold standard for the identification and quantification of metabolites in complex mixtures.

Experimental Protocol: UPLC-MS for Quantification in Biological Matrices

This protocol is based on a validated method for the determination of **3'-O-Methyltaxifolin** in rat plasma.

1. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

- Column: Sunfire™ C18 column (2.1 mm × 50 mm, 3.5 μm).
- Mobile Phase: Specific details on the mobile phase composition and gradient were not provided in the abstract, but a typical mobile phase for flavonoid analysis consists of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

- Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
- Column Temperature: Not specified, often maintained between 25-40 °C.
- Injection Volume: Not specified.

3. Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Selected Ion Recording (SIR) for targeted quantification.
- Internal Standard: Puerarin can be used as an internal standard.

4. Sample Preparation (Plasma):

- Perform an ethyl acetate extraction of the plasma sample.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

5. Data Analysis:

- The chemical structure of **3'-O-Methyltaxifolin** can be confirmed by its mass spectrum.
- Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary for UPLC-MS Method

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	2.75 ng/mL	
Intra-day Precision (% RSD)	< 7.2%	
Inter-day Precision (% RSD)	< 7.2%	
Accuracy (% deviation)	-5.0 to 4.7%	
Overall Recovery	> 72.0%	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or isolated compounds. 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of atoms in a molecule.

Experimental Protocol: Structure Elucidation by NMR

1. Instrumentation:

- High-field NMR spectrometer (e.g., 600 MHz).

2. Sample Preparation:

- Dissolve a purified sample of **3'-O-Methyltaxifolin** (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO- d_6).

3. NMR Experiments:

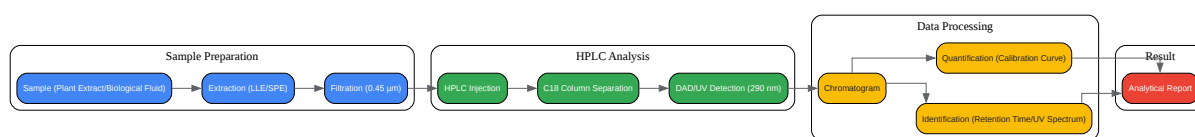
- ^1H NMR: Provides information on the number, environment, and coupling of protons.
- ^{13}C NMR: Provides information on the number and type of carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

- HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

4. Data Analysis:

- The chemical structure of **3'-O-Methyltaxifolin** was determined by analyzing the mass spectrometry and ^1H NMR data. The complete assignment of all proton and carbon signals is achieved through the combined interpretation of 1D and 2D NMR spectra.

Visualized Workflows



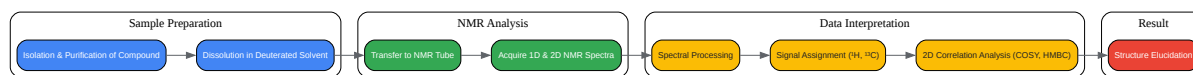
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Caption: Workflow for HPLC-UV analysis of **3'-O-Methyltaxifolin**.



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Caption: Workflow for LC-MS quantification of **3'-O-Methyltaxifolin**.



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Caption: Workflow for NMR-based structure elucidation.

Conclusion

The analytical methods described provide a comprehensive framework for the identification and quantification of **3'-O-Methyltaxifolin**. The choice of method will depend on the specific research question, the nature of the sample matrix, and the required level of sensitivity and structural information. For routine quantification, a validated HPLC-UV or LC-MS method is recommended. For definitive structure confirmation, particularly for novel sources or synthetic derivatives, a full suite of NMR experiments is essential.

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